

# In-Depth Technical Guide: Olopatadine-d3 N-Oxide

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## Compound of Interest

Compound Name: Olopatadine-d3 N-Oxide

Cat. No.: B15599712

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CAS Number: 1246832-94-9

This technical guide provides a comprehensive overview of **Olopatadine-d3 N-Oxide**, a labeled metabolite of the antihistamine Olopatadine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, metabolism, and the mechanism of action of its parent compound.

## Chemical and Physical Properties

**Olopatadine-d3 N-Oxide** is the deuterated form of Olopatadine N-Oxide, which is a primary metabolite of Olopatadine.<sup>[1][2][3]</sup> The stable isotope label makes it a valuable tool in pharmacokinetic and metabolism studies.

| Property             | Value  | Reference            |
|----------------------|--|----------------------|
| CAS Number           | 1246832-94-9   | <sup>[3]</sup>       |
| Alternate CAS Number | 203188-31-2 (unlabeled)  |                      |
| Molecular Formula    | C <sub>21</sub> H <sub>20</sub> D <sub>3</sub> NO <sub>4</sub> | <sup>[3]</sup>       |
| Molecular Weight     | 356.43 g/mol   | <sup>[3]</sup>       |
| Application          | Labeled metabolite of Olopatadine (M3) for use in research.    | <sup>[1][2][3]</sup> |

## Metabolism and Pharmacokinetics of Olopatadine and its N-Oxide Metabolite

Olopatadine is metabolized in the liver to a limited extent, with the N-oxide metabolite (M3) being one of the two primary metabolites.[\[4\]](#)[\[5\]](#) The formation of Olopatadine N-oxide is catalyzed by flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3.[\[1\]](#)

### Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of Olopatadine and its N-oxide metabolite from studies in healthy subjects.

| Parameter                                | Olopatadine              | Olopatadine N-Oxide (M3)           | Study Population | Reference                               |
|--|--------------------------|------------------------------------|------------------|---|
| Peak Plasma Concentration (Cmax)         | 1.45 - 1.65 ng/mL        | 0.121 - 0.174 ng/mL                | Healthy Subjects | <a href="#">[6]</a>                     |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours                 | Observable up to 4 hours post-dose | Healthy Subjects | <a href="#">[1]</a> <a href="#">[6]</a> |
| Urinary Excretion (% of dose)            | ~60-70% (as parent drug) | Detected at low concentrations     | Healthy Subjects | <a href="#">[4]</a>                     |
| Urinary Recovery (% of metabolites)      | -                        | ~4.1%                              | Healthy Subjects | <a href="#">[5]</a>                     |

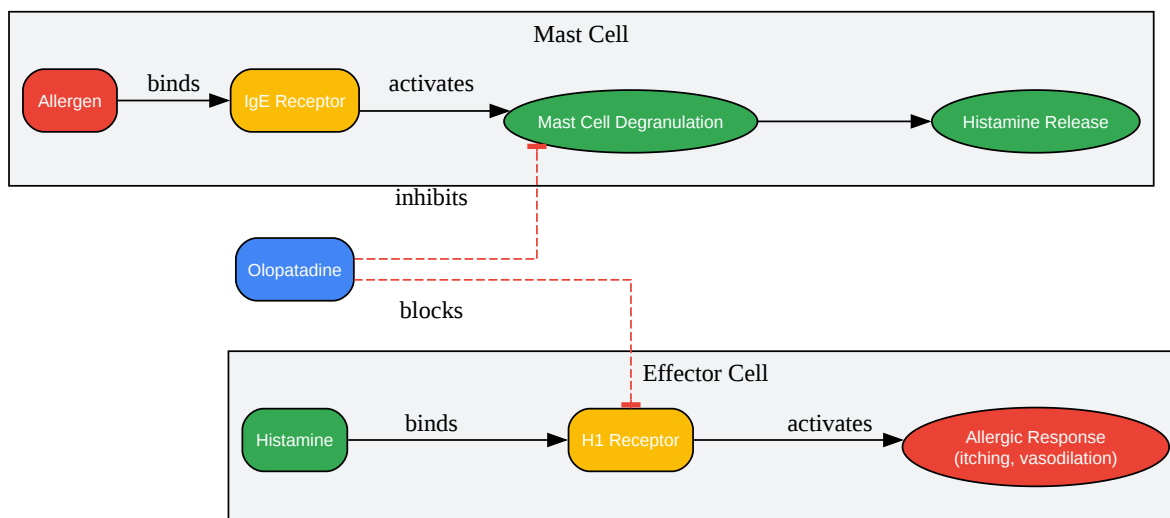
### Mechanism of Action of Olopatadine

Olopatadine exerts its anti-allergic effects through a dual mechanism of action: as a selective histamine H1 receptor antagonist and as a mast cell stabilizer.[\[7\]](#)[\[8\]](#)

- **Histamine H1 Receptor Antagonism:** Olopatadine competitively binds to H1 receptors on effector cells, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms such as itching, vasodilation, and increased vascular permeability.[1][7][8]
- **Mast Cell Stabilization:** Olopatadine inhibits the release of histamine and other pro-inflammatory mediators from mast cells, thereby preventing the initiation of the allergic response.[1]

## Signaling Pathway of Olopatadine's Action

The following diagram illustrates the mechanism of action of Olopatadine in preventing the allergic response.



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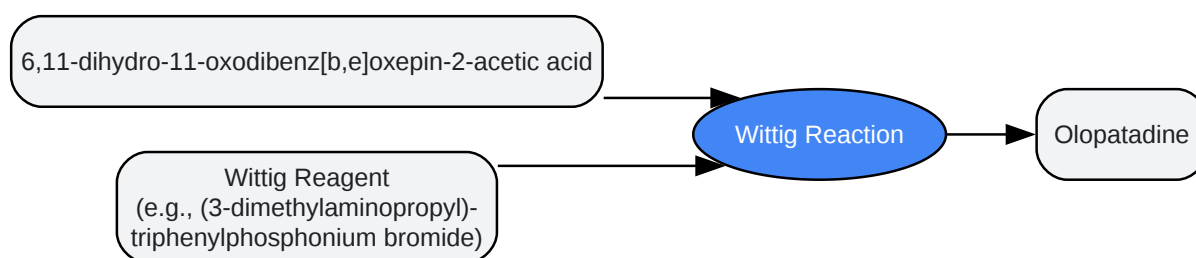
Caption: Mechanism of action of Olopatadine.

## Experimental Protocols

While a specific, detailed synthesis protocol for **Olopatadine-d3 N-Oxide** is not publicly available, the general synthesis of Olopatadine and the analysis of its metabolites are described in the literature.

### General Synthesis of Olopatadine

The synthesis of Olopatadine has been reported through various methods, with a common approach involving a Wittig reaction.[9][10] A general workflow is as follows:



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Caption: General synthetic workflow for Olopatadine.

### Pharmacokinetic Study Methodology

Pharmacokinetic studies of Olopatadine and its metabolites typically involve the following steps:

- Dosing: Administration of Olopatadine (e.g., ophthalmic solution) to healthy volunteers.[4][6]
- Sample Collection: Collection of plasma and urine samples at various time points post-administration.[4][6]
- Sample Analysis: Quantification of Olopatadine and its metabolites (including the N-oxide) in the collected samples using validated analytical methods such as gas chromatography-mass spectrometry (GC/MS) or radioimmunoassay.[5]
- Data Analysis: Calculation of pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, and elimination half-life.[6]

## Analytical Methods

Various analytical methods have been employed for the determination of Olopatadine in biological fluids and pharmaceutical formulations. These methods can be adapted for the analysis of its deuterated N-oxide metabolite, primarily for use as an internal standard in quantitative bioanalysis.

- High-Performance Liquid Chromatography (HPLC): HPLC methods, including hydrophilic interaction liquid chromatography (HILIC), have been developed for the analysis of Olopatadine and its impurities.[11]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of drugs and their metabolites in biological matrices.
- Spectrophotometry: Spectrophotometric methods have been used for the determination of Olopatadine in its pure form and in eye drops.[12]

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